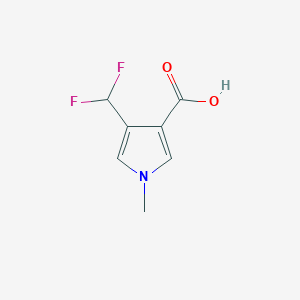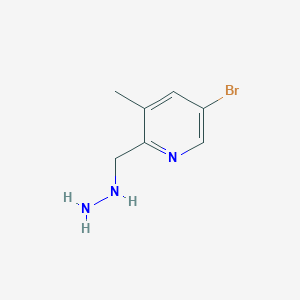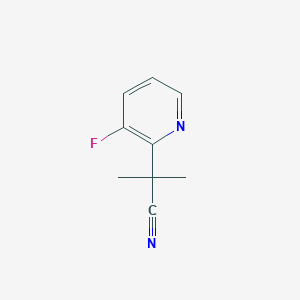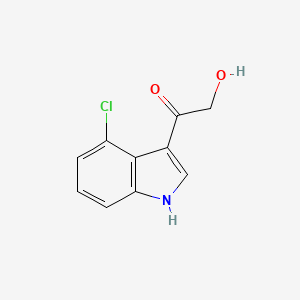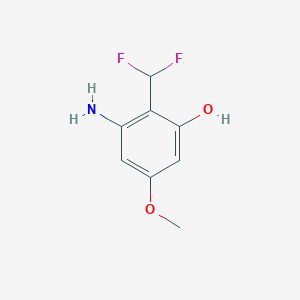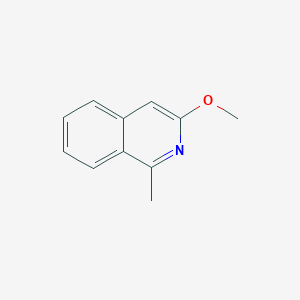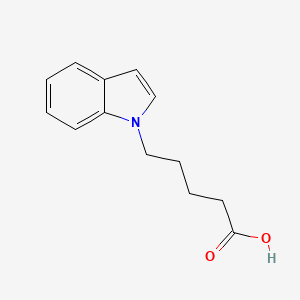
1H-Indole-1-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Indol-1-yl)pentanoic acid: is an organic compound that features an indole ring attached to a pentanoic acid chain Indole derivatives are significant in various fields due to their biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-1-yl)pentanoic acid typically involves the reaction of indole with a pentanoic acid derivative. One common method is the Friedel-Crafts acylation of indole with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of 5-(1H-Indol-1-yl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Indol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 5-(1H-Indol-1-yl)pentanol or 5-(1H-Indol-1-yl)pentanal.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
5-(1H-Indol-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(1H-Indol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid
- 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester
Uniqueness
5-(1H-Indol-1-yl)pentanoic acid is unique due to its specific structure, which combines the indole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in research and industry .
Propriétés
Numéro CAS |
143217-45-2 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5-indol-1-ylpentanoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16) |
Clé InChI |
KTVCYQXZXQUSRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



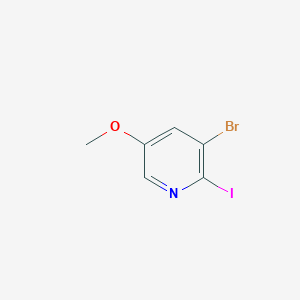
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)

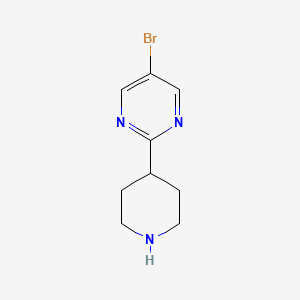
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

